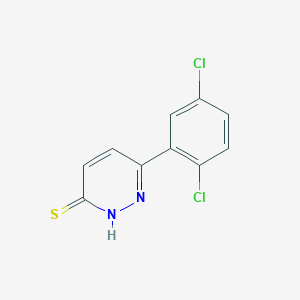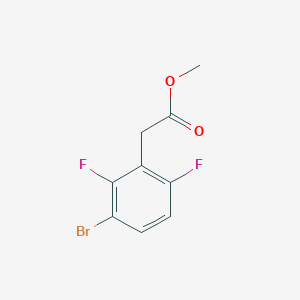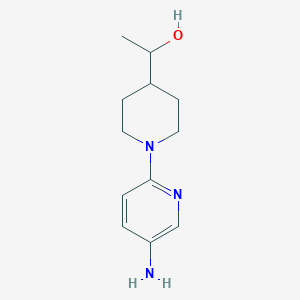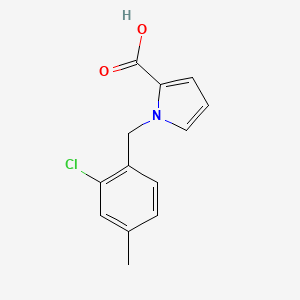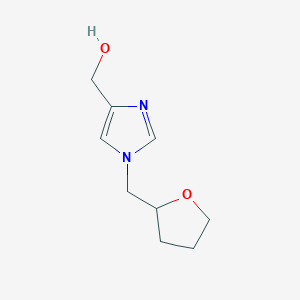
(1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol
Overview
Description
The compound is a complex organic molecule that contains a tetrahydrofuran and an imidazole ring. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Imidazole is a heterocyclic compound consisting of a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the tetrahydrofuran and imidazole rings. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen . The imidazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
- The compound "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol" was prepared through a multi-step synthesis process, starting from commercially available precursors. This research highlights the potential of using such imidazole-based compounds as precursors for the synthesis of biomimetic chelating ligands, which are essential in the development of coordination complexes with specific properties (Gaynor, McIntyre, & Creutz, 2023).
Material Science Applications
- Imidazole derivatives have been studied for their redox-active properties, as demonstrated in the solvothermal synthesis of chiral [Fe4O4]-cubane clusters. These compounds exhibit up to four accessible states, showcasing their potential application as electron shuttles in material science and catalysis (Seifried et al., 2022).
Pharmaceutical Research
- The synthesis and evaluation of (1-benzyl-2-(methylsulfonyl)-1h-imidazol-5-yl) methanol as a selective COX-2 inhibitor illustrates the pharmaceutical applications of imidazole-based compounds. This research focuses on designing and synthesizing compounds with selective enzyme inhibition properties, which is crucial for developing safer and more effective drugs (Tabatabai, Rezaee, & Kiani, 2012).
Catalysis and Chemical Transformations
- Imidazole-based molecules have been applied as corrosion inhibitors for carbon steel in an acid medium, showcasing the compound's utility in protecting industrial materials from degradation. This application is significant for extending the life of materials in corrosive environments, demonstrating the chemical's versatility beyond pharmaceutical and material science applications (Costa et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-(oxolan-2-ylmethyl)imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-6-8-4-11(7-10-8)5-9-2-1-3-13-9/h4,7,9,12H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXPNHRJQYFPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(azetidin-3-yl)methyl]cyclobutanamine](/img/structure/B1474651.png)
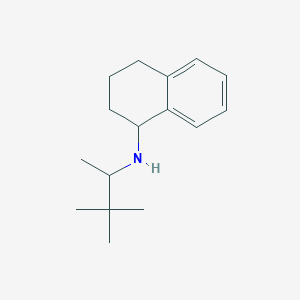
amine](/img/structure/B1474655.png)
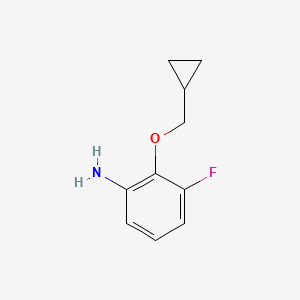
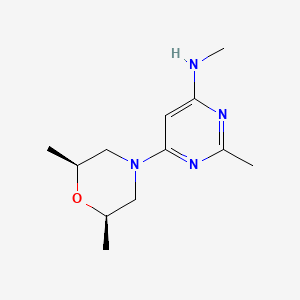


![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1474662.png)

